molecular formula C12H9Cl2N3O B11473376 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea

1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea

Cat. No.: B11473376
M. Wt: 282.12 g/mol
InChI Key: VWHZXBNHYVHEAU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea is an organic compound characterized by the presence of both chlorophenyl and chloropyridinyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea typically involves the reaction of 4-chloroaniline with 5-chloro-2-isocyanatopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

4-Chloroaniline+5-Chloro-2-isocyanatopyridineThis compound\text{4-Chloroaniline} + \text{5-Chloro-2-isocyanatopyridine} \rightarrow \text{this compound} 4-Chloroaniline+5-Chloro-2-isocyanatopyridine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl and pyridinyl rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)methanesulfonamide
  • 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)thiourea

Comparison

Compared to similar compounds, 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea may exhibit unique properties such as different reactivity patterns or biological activities. For instance, the urea moiety can form stronger hydrogen bonds compared to the methanesulfonamide or thiourea analogs, potentially leading to different binding affinities and selectivities in biological systems.

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-chloropyridin-2-yl)urea

InChI

InChI=1S/C12H9Cl2N3O/c13-8-1-4-10(5-2-8)16-12(18)17-11-6-3-9(14)7-15-11/h1-7H,(H2,15,16,17,18)

InChI Key

VWHZXBNHYVHEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

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